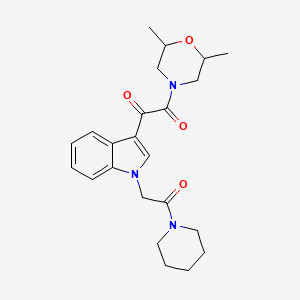

1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16-12-26(13-17(2)30-16)23(29)22(28)19-14-25(20-9-5-4-8-18(19)20)15-21(27)24-10-6-3-7-11-24/h4-5,8-9,14,16-17H,3,6-7,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMWUURMBTOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , with CAS number 872860-79-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 411.5 g/mol . The structure incorporates a morpholine moiety, an indole ring, and a piperidine derivative, suggesting potential interactions with various biological targets due to its complex architecture .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the realm of cancer therapy and enzyme inhibition.

2. Antiproliferative Effects

Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with similar indole structures have exhibited IC50 values indicating effective inhibition of cell growth in vitro . The mechanism often involves triggering apoptotic pathways or disrupting key cellular processes.

Case Study 1: Anticancer Activity

A study focused on a series of indole-based compounds found that modifications in the piperidine and morpholine units significantly enhanced their anticancer properties. These modifications led to improved selectivity and potency against specific cancer cell lines, suggesting that our compound might also benefit from structural optimization .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.052 | IDO |

| Compound B | 0.087 | HeLa Cells |

| 1-(2,6-dimethylmorpholino)-2-(...) | TBD | TBD |

Case Study 2: Enzyme Inhibition

Another study highlighted the role of morpholine derivatives in inhibiting phosphodiesterase enzymes, which are crucial in cellular signaling pathways. The findings indicated that certain modifications could lead to enhanced enzyme inhibition and reduced toxicity . This suggests a promising avenue for exploring the pharmacological potential of our compound.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : As seen with other morpholine-containing compounds, the ability to inhibit key enzymes such as IDO or phosphodiesterases could play a significant role in its therapeutic effects.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial activities. The compound has been evaluated for its efficacy against various strains of bacteria and fungi. For instance, related indole derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis . The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis and metabolic pathways.

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Indole derivatives are known for their ability to modulate signaling pathways involved in cancer progression. Research has indicated that compounds similar to 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione can induce apoptosis in cancer cells by targeting specific oncogenes . This property makes it a candidate for further development as an anticancer agent.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic pathways have been explored to enhance the efficiency of producing such complex molecules . Understanding the synthesis is crucial for scaling up production for pharmacological studies.

In Vivo Studies

In vivo studies using animal models have highlighted the pharmacokinetic properties of related compounds. For instance, a study involving similar indole derivatives demonstrated significant anti-inflammatory effects in murine models of asthma . These findings underscore the potential therapeutic applications of the compound in treating respiratory conditions through modulation of inflammatory responses.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure influence biological activity. Research has shown that small changes in the piperidine or morpholine moieties can significantly affect the compound's efficacy against various biological targets . This insight is critical for guiding future drug design efforts.

Chemical Reactions Analysis

Reactivity of the Ethane-1,2-dione Core

The diketone moiety (ethane-1,2-dione) is a key reactive site, facilitating nucleophilic additions and condensations:

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitution, primarily at the C3 position:

Morpholine and Piperidine Substituent Reactivity

The 2,6-dimethylmorpholino and piperidinylethyl groups influence steric and electronic environments:

Biological Interactions

The compound’s structural motifs suggest potential biochemical interactions:

-

Enzyme Inhibition : The diketone may act as a Michael acceptor, covalently binding to cysteine residues in target proteins.

-

DNA Intercalation : Planar indole derivatives intercalate with DNA base pairs, as observed in bisindole-dione alkaloids .

-

Receptor Binding : Piperidine and morpholine groups enhance affinity for G-protein-coupled receptors (GPCRs) in antiviral contexts .

Stability and Degradation Pathways

Critical stability considerations under varying conditions:

Key Challenges in Reactivity Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is 1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (), which shares the ethane-1,2-dione core and indole moiety but differs in substituent groups. Below is a detailed comparison:

Key Differences and Implications:

The additional piperidin-1-yl-ethyl-ketone substituent on the indole introduces steric bulk, which may influence binding affinity in biological systems but could reduce membrane permeability.

Molecular Weight and Complexity: The higher molar mass (424.52 vs. 270.33 g/mol) suggests the target compound may exhibit lower solubility in nonpolar solvents and increased likelihood of crystallinity, a trait useful for structural analysis (e.g., via X-ray crystallography, as referenced in methods like SHELX ).

Pharmacophore Potential: The unsubstituted indole in the analog lacks the ketone-piperidinyl side chain, which could limit its interaction with hydrophobic binding pockets. In contrast, the target compound’s dual heterocycles and extended side chain may offer multitarget activity.

Research Findings and Data Gaps

Key research gaps include:

- Solubility and Stability : Experimental data on logP, aqueous solubility, and thermal stability are absent.

- Biological Activity: The impact of the morpholino group and indole substituent on enzyme inhibition (e.g., kinases, proteases) remains unstudied.

Q & A

Q. What are the key synthetic routes for preparing 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Indole Core Formation : Start with indole-3-carboxaldehyde or a substituted indole precursor. React with 2,6-dimethylmorpholine under acidic/basic conditions to form the indole-morpholine intermediate .

- Piperidine-Ethyl Attachment : Use nucleophilic substitution with 2-oxo-2-(piperidin-1-yl)ethyl bromide under reflux conditions (e.g., in DMF with triethylamine as a base) .

- Dione Functionalization : Oxidize the intermediate using potassium permanganate or chromium trioxide in anhydrous solvents (e.g., dichloromethane) to introduce the ethane-1,2-dione moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final compound with ≥95% purity .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of morpholine (δ 3.6–4.0 ppm), indole (δ 7.2–8.1 ppm), and dione (δ 2.8–3.2 ppm) groups .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 454.2352) validates the molecular formula (C₂₇H₃₁N₃O₄) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the morpholino and piperidinyl groups, though crystallization may require slow evaporation in acetonitrile .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT/mTOR) using fluorescence-based assays (IC₅₀ determination) due to structural similarity to morpholino-containing kinase inhibitors .

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given the indole moiety’s known bioactivity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2,6-dimethylmorpholino with piperazine or thiomorpholine) and compare bioactivity .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 3A4) and correlate binding energy with experimental IC₅₀ values .

- Pharmacophore Mapping : Identify critical moieties (e.g., dione for hydrogen bonding, indole for hydrophobic interactions) using Schrödinger’s Phase .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor in vivo efficacy may stem from rapid clearance .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. High PPB (>95%) can reduce bioavailability despite potent in vitro activity .

- Formulation Optimization : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) in pharmacokinetic studies (e.g., AUC₀–₂₄ in Sprague-Dawley rats) .

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block the indole N-H with Boc groups during morpholino attachment to prevent side reactions .

- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings when introducing aryl substituents to the indole ring .

- Reaction Monitoring : Employ LC-MS at 15-minute intervals to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) in real time .

Key Research Gaps Identified

- Mechanistic Ambiguity : Conflicting data on whether the dione group acts as a hydrogen-bond acceptor or participates in redox cycling .

- Off-Target Effects : Limited profiling against non-kinase targets (e.g., GPCRs, ion channels) despite structural promiscuity .

- Scalability : Current synthetic routes yield ≤40% overall; flow chemistry or enzymatic catalysis may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.